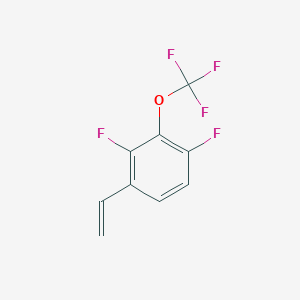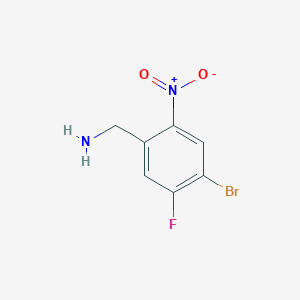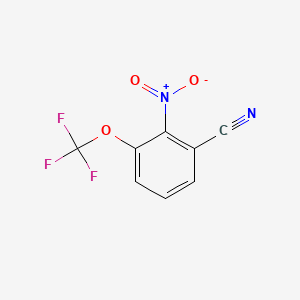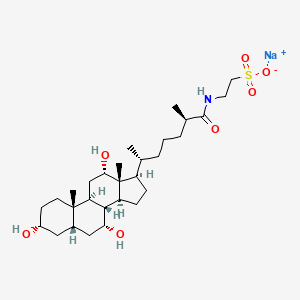
Quetiapine Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quetiapine Glucuronide is a metabolite of Quetiapine, an atypical antipsychotic drug used primarily for the treatment of schizophrenia, bipolar disorder, and major depressive disorder . Quetiapine undergoes extensive metabolism in the liver, resulting in various metabolites, including this compound . This compound is formed through the process of glucuronidation, which enhances the solubility of Quetiapine, facilitating its excretion from the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Quetiapine Glucuronide is synthesized through the enzymatic process of glucuronidation. This involves the conjugation of Quetiapine with glucuronic acid, catalyzed by the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT) . The reaction typically occurs in the liver, where UGT enzymes are abundant .
Industrial Production Methods: Industrial production of this compound involves the use of recombinant UGT enzymes in bioreactors. The process includes the incubation of Quetiapine with glucuronic acid in the presence of UGT enzymes under controlled conditions of pH and temperature . The product is then purified using chromatographic techniques to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Quetiapine Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Conjugation: Glucuronic acid in the presence of UGT enzymes.
Major Products:
Hydrolysis: Quetiapine and glucuronic acid.
Conjugation: this compound.
Aplicaciones Científicas De Investigación
Quetiapine Glucuronide has several applications in scientific research:
Pharmacokinetics: Studying the metabolism and excretion of Quetiapine in the body.
Toxicology: Assessing the safety and potential toxic effects of Quetiapine and its metabolites.
Drug Monitoring: Monitoring patient adherence to Quetiapine therapy through urine analysis.
Biochemistry: Investigating the role of UGT enzymes in drug metabolism.
Mecanismo De Acción
Quetiapine Glucuronide itself does not have significant pharmacological activity. its formation is crucial for the elimination of Quetiapine from the body. The glucuronidation process increases the water solubility of Quetiapine, facilitating its excretion via the kidneys . The primary molecular targets involved in this process are the UGT enzymes .
Comparación Con Compuestos Similares
Norquetiapine: An active metabolite of Quetiapine with distinct pharmacological activity.
Quetiapine Sulfoxide: Another metabolite formed through the oxidation of Quetiapine.
Uniqueness: Quetiapine Glucuronide is unique in its role in the excretion of Quetiapine. Unlike Norquetiapine, which has pharmacological activity, this compound primarily serves to enhance the solubility and excretion of Quetiapine.
Propiedades
Fórmula molecular |
C27H33N3O8S |
|---|---|
Peso molecular |
559.6 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H33N3O8S/c31-21-22(32)24(26(34)35)38-27(23(21)33)37-16-15-36-14-13-29-9-11-30(12-10-29)25-17-5-1-3-7-19(17)39-20-8-4-2-6-18(20)28-25/h1-8,21-24,27,31-33H,9-16H2,(H,34,35)/t21-,22-,23+,24-,27+/m0/s1 |
Clave InChI |
RLGZULGIHYRLMK-RTCYWULBSA-N |
SMILES isomérico |
C1CN(CCN1CCOCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=NC4=CC=CC=C4SC5=CC=CC=C53 |
SMILES canónico |
C1CN(CCN1CCOCCOC2C(C(C(C(O2)C(=O)O)O)O)O)C3=NC4=CC=CC=C4SC5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n-Hydroxy-2-[4-(4-phenoxy-benzenesulfonyl)-tetrahydro-pyran-4-yl]-acetamide](/img/structure/B13433922.png)









![N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide](/img/structure/B13434002.png)


